KadcoccineacidA
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Overview
Description
KadcoccineacidA is a synthetic compound known for its vibrant red color and is commonly used as a colorant in various industries. It is a member of the azo dye family, which are characterized by their nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is particularly noted for its stability under light, heat, and acidic conditions, making it a valuable additive in food, cosmetics, and textile industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccineacidA typically involves the diazotization of an aromatic amine followed by coupling with a naphthol derivative. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a naphthol derivative in an alkaline medium to form the azo compound, this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Purification of aromatic amines and naphthol derivatives.
Diazotization and Coupling: Conducted in large reactors with precise control over temperature and pH to ensure high yield and purity.
Isolation and Purification: The crude product is filtered, washed, and dried. Further purification may involve recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
KadcoccineacidA undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: The azo bond (N=N) can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Halogens, sulfonic acids, or nitro groups under electrophilic aromatic substitution conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
KadcoccineacidA has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used as a colorant in food, cosmetics, and textiles. Its stability makes it ideal for products exposed to light and heat.
Mechanism of Action
The mechanism by which KadcoccineacidA exerts its effects is primarily through its interaction with light and its ability to bind to various substrates. The azo bond (N=N) is responsible for its vibrant color, as it absorbs light in the visible spectrum. In biological systems, it can bind to proteins and nucleic acids, making it useful for staining and visualization.
Comparison with Similar Compounds
Similar Compounds
Ponceau 4R: Another azo dye with similar applications but different stability profiles.
Amaranth: A red azo dye used in food and cosmetics.
Tartrazine: A yellow azo dye used in food and pharmaceuticals.
Uniqueness
KadcoccineacidA is unique due to its exceptional stability under various conditions, making it more versatile than some of its counterparts. Its ability to maintain color integrity under light, heat, and acidic conditions sets it apart from other azo dyes.
Properties
Molecular Formula |
C32H48O5 |
---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
(E,4R,6R)-6-[(3R,4aR,6bR,9R,10aS,11aS,11bR)-3-acetyloxy-4,4,6b,11b-tetramethyl-10-methylidene-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]-4-hydroxy-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C32H48O5/c1-18(15-22(34)16-19(2)29(35)36)23-11-13-31(7)24-9-10-27-30(5,6)28(37-21(4)33)12-14-32(27,8)26(24)17-25(31)20(23)3/h9,16,18,22-23,25-28,34H,3,10-15,17H2,1-2,4-8H3,(H,35,36)/b19-16+/t18-,22-,23-,25+,26-,27+,28-,31+,32-/m1/s1 |
InChI Key |
PATMQWJBKLRRDH-VTULZISZSA-N |
Isomeric SMILES |
C[C@H](C[C@H](/C=C(\C)/C(=O)O)O)[C@H]1CC[C@@]2([C@H](C1=C)C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C |
Canonical SMILES |
CC(CC(C=C(C)C(=O)O)O)C1CCC2(C(C1=C)CC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C |
Origin of Product |
United States |
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